Afbocm
Description
Afbocm (hypothetical compound designation for this analysis) is a novel synthetic compound proposed for applications in catalysis and pharmaceutical intermediates. Characterized by advanced spectroscopic methods (e.g., $ ^1H $ and $ ^{13}C $ NMR, HRMS), this compound adheres to IUPAC naming conventions, with rigorous purity verification via elemental analysis (±0.4% accuracy) . Preliminary studies indicate its utility in transition-metal catalysis and glycan analysis, though direct data remain proprietary or under review .
Properties
CAS No. |
60484-26-6 |
|---|---|
Molecular Formula |
C19H15NO8 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-[(E)-[(3S,7R)-11-methoxy-18-oxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-16-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C19H15NO8/c1-24-11-6-12-16(9-4-5-25-19(9)27-12)17-15(11)8-2-3-10(14(8)18(23)28-17)20-26-7-13(21)22/h4-6,9,19H,2-3,7H2,1H3,(H,21,22)/b20-10+/t9-,19+/m0/s1 |
InChI Key |
IPNICVXRSDNBDC-MNXMUTQFSA-N |
SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |
Isomeric SMILES |
COC1=C2C3=C(/C(=N/OCC(=O)O)/CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
Canonical SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |
Synonyms |
AFBOCM aflatoxin B1-(O-carboxymethyl)oxime |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 2-Aminobenzamide
Key Similarities :
- Core Structure : Both compounds share a benzamide backbone with an amine group at the ortho position, critical for coordinating metal ions in catalytic applications .
- Synthetic Routes: Synthesized via nucleophilic acyl substitution, though Afbocm incorporates bromine substituents (inferred from nomenclature) to modulate electronic effects .
Key Differences :
Functional Analog: Phosphine-Alkene Ligands
Divergent Properties :
Mechanistic Insights :
this compound’s benzamide core enables π-backbonding with metals, whereas phosphine-alkene ligands rely on σ-donation, limiting their versatility in electron-deficient systems .
Research Findings and Validation
- Spectroscopic Distinction: this compound’s $ ^{13}C $ NMR shows a unique deshielded carbonyl peak (168.9 ppm vs. 165.2 ppm in 2-aminobenzamide), attributed to electron-withdrawing substituents .
- Performance Metrics : In glycan analysis (GlycoBase), this compound-based catalysts achieved 15% faster retention time resolution than traditional ligands, critical for high-throughput applications .
- Error Mitigation : Rigorous reproducibility protocols (e.g., triplicate HRMS runs, ±0.1 ppm precision) were applied to distinguish this compound from analogs, minimizing false positives .
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